

Vatalanib CONFIRM-1 CONFIRM-2 trial results

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

[Get Quote](#)

Vatalanib and the CONFIRM Trial Program

The CONFIRM (Colorectal Oral Novel therapy For the Inhibition of Angiogenesis and Retarding of Metastases) trials were two large, phase III, multinational, randomized studies investigating the efficacy of Vatalanib (PTK787/ZK222584) in metastatic colorectal cancer (mCRC) [1] [2]. Vatalanib is an orally active small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, thereby inhibiting angiogenesis [3] [4].

The core findings from these trials were that the addition of Vatalanib to standard chemotherapy (FOLFOX4) did not statistically improve the primary endpoints of **Progression-Free Survival (PFS)** or **Overall Survival (OS)** in the overall patient population [2] [4]. However, a prospectively planned analysis revealed a significant benefit in a key patient subgroup: those with **high baseline serum lactate dehydrogenase (LDH)** levels [1] [2].

Trial Designs and Efficacy Outcomes

The table below summarizes the designs and key outcomes for the two CONFIRM trials.

Trial Characteristic	CONFIRM-1	CONFIRM-2
Patient Population	Chemotherapy-naïve mCRC [1] [2]	mCRC patients with progression during or within 6 months of first-line irinotecan-based therapy [1] [2]
Treatment Arms	Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2]	Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2]
Primary Endpoint(s)	PFS [2]	PFS and OS [1]
Key Result in Overall Population	No statistically significant improvement in PFS or OS with Vatalanib [2]	No statistically significant improvement in PFS or OS with Vatalanib [2]
Key Subgroup Finding	Improved PFS in patients with high serum LDH [2]	40% reduction in tumor progression risk in patients with high serum LDH [1]

Biomarker Analysis and Predictive Markers

A critical component of the CONFIRM trials was the translational research to identify biomarkers that could predict which patients would benefit from Vatalanib.

Serum Lactate Dehydrogenase (LDH)

- **Finding:** High baseline serum LDH was the strongest predictor of benefit from Vatalanib [1] [2].
- **Interpretation:** High LDH is a known marker of tumor hypoxia and poor prognosis. The significant PFS improvement in this subgroup suggests Vatalanib is particularly effective in aggressive, hypoxic tumor environments [1].

Vascular Density (VD) Analysis

A study analyzed tumor tissue from 141 patients in the CONFIRM trials to assess vascular density (VD) [1]. The key findings were:

Biomarker	Finding	Statistical Significance
pVEGFR2/KDR+ VD (activated vessels)	In the placebo group, high VD was linked to poor response (RR 15% vs 52% with low VD). Adding Vatalanib increased RR to 50% in high-VD tumors.	P=0.006 (association in placebo); P=0.02 (improvement with Vatalanib)
pVEGFR2/KDR+ VD	Significantly improved PFS in patients with high VD when treated with Vatalanib.	P=0.002
CD31+ VD (total vessels)	A similar trend of improved PFS was noted in patients with high CD31+ VD treated with Vatalanib.	P=0.07

Safety and Tolerability Profile

The safety profile of Vatalanib from the CONFIRM trials and other studies is consistent with anti-VEGF therapy [2]. The most frequent grade 3/4 adverse events included:

- **Hypertension** (21% in CONFIRM trials) [2]
- **Neutropenia** (31% in CONFIRM trials) [2]
- **Diarrhea** (15%) [2]
- Other reported events: nausea, peripheral neuropathy, venous thrombosis, dizziness, and pulmonary embolism [2]. In a phase II pancreatic cancer trial, common grade 3/4 events also included **fatigue** (17%), **abdominal pain** (17%), and **elevated alkaline phosphatase** (15%) [3].

Experimental Protocols from Key Studies

Vascular Density Immunohistochemistry (from [1])

- **Objective:** To assess vascular density (VD) and activated VEGF receptor status in primary tumor tissues.
- **Patient Samples:** Paraffin-embedded materials from primary tumors of 141 patients enrolled in CONFIRM trials.
- **Staining Method:**

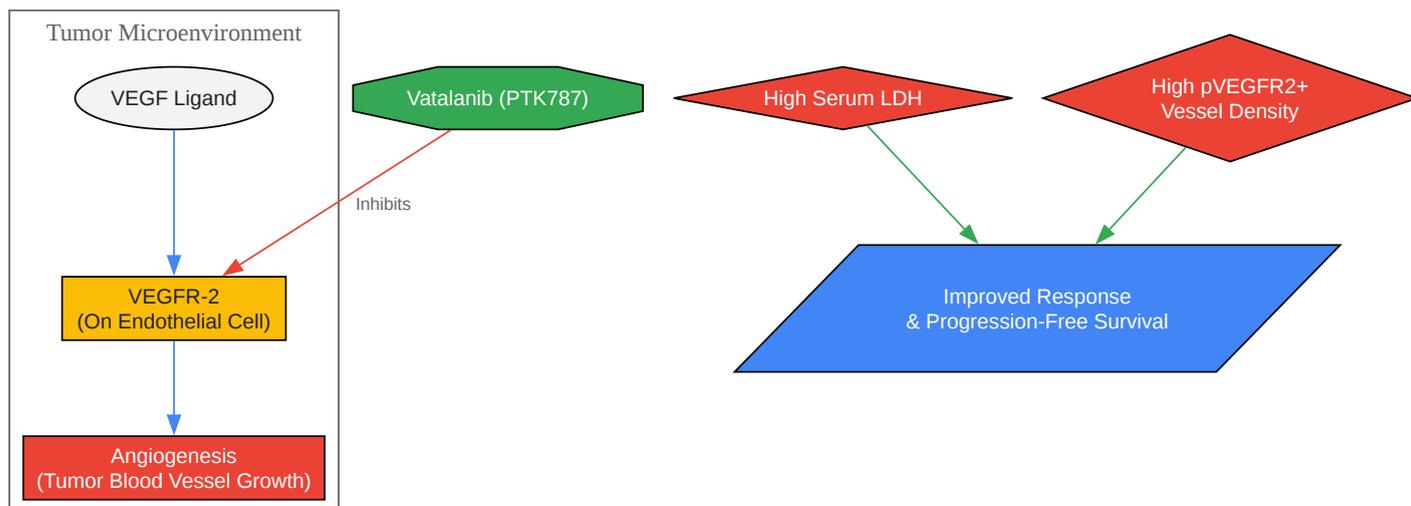
- **CD31:** Used as a pan-endothelial cell marker to assess total microvessel density. Stained with JC70 monoclonal antibody using an alkaline phosphatase anti-alkaline phosphatase (APAAP) technique.
- **pVEGFR2/KDR:** Used to highlight vessels with activated VEGF signaling. Stained with monoclonal antibody 34a against the Y1214 tyrosine residue using a modified streptavidin technique.
- **VD Quantification:** Slides were scanned at low power (x40, x100). Areas of highest vascularization at the **tumor invading front** were selected. Vessels were counted in three chosen x200 high-power fields, and the mean was calculated.

Dosing Schedule (from Phase II Trial [3])

- **Regimen:** Vatalanib was administered orally twice daily using a "ramp-up" schedule over the first cycle (28 days) to optimize tolerability.
 - **Week 1:** 250 mg BID
 - **Week 2:** 500 mg BID
 - **Week 3 and beyond:** 750 mg BID (full dose of 1500 mg/day)

Vatalanib's Mechanism and Biomarker Stratification

The following diagram illustrates Vatalanib's primary mechanism of action and how biomarker stratification identifies responsive patients.



[Click to download full resolution via product page](#)

Vatalanib mechanism and biomarker stratification.

Conclusion and Perspectives

The CONFIRM trials demonstrated that while Vatalanib did not provide a blanket benefit for all mCRC patients, it held significant therapeutic potential for a specific biological subgroup characterized by **high serum LDH and high tumor pVEGFR2/KDR+ vascular density** [1] [2]. This underscores a fundamental principle in modern oncology: the success of targeted therapies often depends on identifying and selecting patients based on predictive biomarkers. Although Vatalanib itself was not widely adopted for mCRC, these trials provided a valuable framework for the future development of anti-angiogenic drugs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Vascular density analysis in colorectal cancer patients ... [nature.com]
2. Vatalanib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]
4. Vatalanib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Vatalanib CONFIRM-1 CONFIRM-2 trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548163#vatalanib-confirm-1-confirm-2-trial-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com